molecular formula C10H10ClN3 B1482274 4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2090255-78-8

4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482274
M. Wt: 207.66 g/mol
InChI Key: WJJXVHJCTGJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of pyridine and pyrazole derivatives can be analyzed using various spectroscopic techniques. The presence of nitrogen in the ring structure can influence the electronic properties of these compounds36.


Chemical Reactions
Pyridine and pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions
5. The specific reactions that “4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine” can undergo would depend on the specific functional groups present in the compound.


Safety And Hazards

Pyridine and pyrazole derivatives can have various safety and hazard profiles, depending on their specific structure and functional groups. They can be irritants or toxic, and appropriate safety precautions should be taken when handling them1278.


Future Directions

The future directions in the research of pyridine and pyrazole derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and their application in the development of new drugs and materials4.


Please note that this is a general analysis and may not apply directly to the specific compound “4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine”. For a detailed analysis of this specific compound, further research and experimental studies would be needed. If you have access to a laboratory, you might consider synthesizing the compound and studying its properties directly. Always remember to follow appropriate safety procedures when handling chemicals.


properties

IUPAC Name

4-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-4-1-9-7-13-14-10(9)8-2-5-12-6-3-8/h2-3,5-7H,1,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXVHJCTGJYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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